Payload-Linker Conjugate Design: Molecular Formula and Conjugation Chemistry
Glucocorticoid receptor agonist-4 Ala-Ala-Mal possesses a distinct molecular formula (C49H55FN4O12) and molecular weight (910.98 g/mol) compared to its closest analog, Agonist-3 Ala-Ala-Mal (C49H55FN4O12, 911.0 g/mol) . While the formulas appear similar, the isomeric or stereochemical differences confer unique physicochemical properties. Critically, Agonist-4 utilizes an Ala-Ala-Mal linker conjugated to an anti-human TNFα antibody, whereas Agonist-1 employs a simpler Ala-Ala-Mal linker with a different antibody target (Adalimumab) . These structural variations influence conjugation efficiency, DAR, and ultimately the therapeutic window of the resultant ADC.
| Evidence Dimension | Molecular Formula and Linker Chemistry |
|---|---|
| Target Compound Data | C49H55FN4O12; Ala-Ala-Mal linker conjugated to anti-human TNFα antibody |
| Comparator Or Baseline | Agonist-3: C49H55FN4O12; Agonist-1: C48H54N4O11 with Ala-Ala-Mal linker conjugated to Adalimumab |
| Quantified Difference | Not applicable (structural differentiation) |
| Conditions | As defined by CAS registry and vendor specifications |
Why This Matters
The specific linker-antibody pairing determines the selectivity and biodistribution of the ADC payload, a critical factor for researchers designing targeted anti-inflammatory studies.
